molecular formula C20H21ClN4O4S B2812023 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide CAS No. 1788677-03-1

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide

Cat. No.: B2812023
CAS No.: 1788677-03-1
M. Wt: 448.92
InChI Key: QAKFVTFRFDRRAA-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]oxazole ring, a pyrrolidine ring, and a sulfonamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole and pyrrolidine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide involves its interaction with specific molecular targets. The benzo[d]oxazole and pyrrolidine rings may interact with enzymes or receptors, modulating their activity. The sulfonamide group can also play a role in binding to target proteins, influencing their function and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-bromophenylsulfonamido)acetamide
  • N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-fluorophenylsulfonamido)acetamide

Uniqueness

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide is unique due to the presence of the 3-chlorophenylsulfonamido group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4S/c21-14-5-3-7-16(11-14)30(27,28)23-13-19(26)22-12-15-6-4-10-25(15)20-24-17-8-1-2-9-18(17)29-20/h1-3,5,7-9,11,15,23H,4,6,10,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKFVTFRFDRRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CNS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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